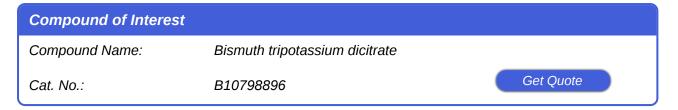


Bismuth Tripotassium Dicitrate: A Technical Guide on Chelation Chemistry and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth tripotassium dicitrate (BPTC), also known as colloidal bismuth subcitrate (CBS), is a complex organometallic compound that has been a cornerstone in gastroenterology for decades.[1] It is a salt of bismuth and citric acid, recognized for its efficacy in treating peptic ulcer disease, gastritis, and particularly for its crucial role in the eradication of Helicobacter pylori infection.[2][3] Unlike many therapeutic agents that have a single, well-defined target, BPTC's efficacy stems from a combination of its unique chelation chemistry in the gastric environment and its multifaceted biological activities. This guide provides an in-depth technical overview of the core chemical properties, mechanisms of action, and the experimental basis for understanding this versatile compound.

Chelation Chemistry and Structure

The chemical identity and behavior of BPTC are fundamentally linked to its nature as a bismuth chelate. The structure is not a simple salt but a complex coordination polymer.

2.1 Molecular Composition and Structure **Bismuth tripotassium dicitrate** consists of bismuth(III) ions, potassium ions, and citrate ligands.[4][5] The nominal molecular formula is C₁₂H₁₀BiK₃O₁₄.[3][4][5][6][7][8] In aqueous solutions, particularly under acidic conditions like





those in the stomach, BPTC undergoes hydrolysis and polymerization to form a complex colloidal suspension.[9] The term "subcitrate" refers to the fact that the bismuth-to-citrate molar ratio is not stoichiometric for a simple citrate salt, often being around 2:1.[10] The structure of the resulting complex is complicated due to this tendency to polymerize, forming polyanionic structures of [Bi(cit)₂Bi]n²ⁿ⁻.[10][11] The bismuth ion is chelated by the citrate molecule, which acts as a polydentate ligand, coordinating through its carboxylate and central hydroxyl groups.

2.2 pH-Dependent Behavior The stability and structure of the bismuth-citrate complexes are highly dependent on pH.[9] In the acidic environment of the stomach (pH < 4), BPTC precipitates as insoluble bismuth oxychloride (BiOCl) and bismuth citrate. This precipitate forms a viscous, protective layer that adheres strongly to the gastric mucosa, especially to the protein-rich base of ulcer craters.[12] This pH-dependent precipitation is a key feature of its localized action within the gastrointestinal tract. The complexes are generally stable between pH 3.5 and 7.5 but form different structures across this range.[9]

Biological and Pharmacological Activity

The therapeutic effects of BPTC are broad, encompassing potent antibacterial action, gastroprotective effects, and ulcer healing properties.

- 3.1 Antimicrobial Activity against Helicobacter pylori BPTC is a powerful bactericidal agent against H. pylori, a primary cause of peptic ulcers and gastritis.[2] Its mechanism is multifactorial, which contributes to the extremely low rate of bacterial resistance.[12]
- Inhibition of Bacterial Synthesis and Function: BPTC disrupts multiple key bacterial processes, including the synthesis of the cell wall, proteins, and ATP.[1][12][13] It also impairs bacterial membrane function.[1][13]
- Enzyme Inhibition: Bismuth ions are potent inhibitors of several critical H. pylori enzymes.
 They can displace other metal ions like nickel (Ni²⁺) from the active sites of enzymes such as urease, which is essential for the bacterium's survival in the acidic stomach.[13] Other inhibited enzymes include catalase, lipase, and fumarase.[13][14]
- Impairment of Adherence: BPTC prevents H. pylori from adhering to gastric epithelial cells, a crucial step in colonization and pathogenesis.[1][13]





- Bismuth Internalization: Electron microscopy studies have shown that bismuth is internalized by H. pylori, forming electron-dense complexes within the bacterial wall and periplasmic space, leading to cell wall degradation and membrane disintegration.[13][15][16]
- Synergy and Resistance: BPTC exhibits synergistic activity with antibiotics like
 metronidazole and clarithromycin.[1] Notably, it can help overcome existing resistance to
 these antibiotics, making it a vital component of quadruple therapy regimens, which are
 recommended as first-line treatment in areas with high clarithromycin resistance.[12]
- 3.2 Gastroprotective and Ulcer Healing Mechanisms Beyond its antibacterial effects, BPTC provides direct protection to the gastric mucosa.
- Protective Barrier Formation: In the stomach's acidic milieu, BPTC precipitates and binds selectively to glycoproteins and proteins in the base of an ulcer crater.[17] This creates a physical barrier that protects the ulcer from further damage by gastric acid and pepsin, allowing it to heal.[2][12]
- Stimulation of Protective Factors: BPTC enhances mucosal defense mechanisms by stimulating the synthesis and secretion of prostaglandins and epidermal growth factor (EGF). [2][12][18] It also increases the secretion of protective bicarbonate.[12]
- Cytoprotective Effects: Studies have shown that BPTC can protect the generative zone cells
 of the stomach mucosa from DNA damage induced by oxidative stress.[19]
- 3.3 Other Biological Activities
- G-Cell Modulation: In animal studies, BPTC has been shown to reduce the density of gastrin-producing G cells in the antrum and duodenum, which may contribute to its beneficial effects in duodenal ulcer disease.[20]
- Food Preservation: Due to its broad antimicrobial properties against bacteria and fungi,
 BPTC has been explored as a potential food preservative to extend the shelf life of food products.[3][21]

Quantitative Data



The following tables summarize key quantitative data related to **Bismuth Tripotassium Dicitrate**.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)	
CAS Number	57644-54-9	[3][7][8][22]	
Molecular Formula	C12H10BiK3O14	[3][4][5][6][7][8]	
Molecular Weight	704.47 g/mol [3][4][5][6][7][8]		
Appearance	White to almost white powder	[3][8]	

| Solubility | Insoluble in water, alcohol, and ether. Soluble in ammonia and alkali citrate solutions. [10][11] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Organism	Bismuth Compound	MIC Value	Reference(s)
Helicobacter pylori	Colloidal Bismuth Subcitrate	1–8 µg/mL	[13]
Clostridium difficile	Bismuth Subcitrate	< 1 µg/mL (for some synthetic compounds)	[16]
Staphylococcus aureus	Bismuth(III) tris(8- hydroxyquinolinate) complexes	0.78–3.13 μΜ	[23]

| Acinetobacter baumannii | Bismuth(III) tris(8-hydroxyquinolinate) complexes | 0.39–1.56 μ M | [23] |

Experimental Protocols





The characterization and evaluation of BPTC involve a range of analytical and biological methodologies.

5.1 Characterization of Bismuth-Citrate Chelate Structure

- Methodology: X-ray crystallography and solid-state Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods used to elucidate the complex polymeric structures of bismuth citrate compounds in their solid state.
- Protocol Outline:
 - Synthesize and crystallize bismuth citrate compounds (e.g., Na₂[Bi₂(cit)₂]·7H₂O).
 - For crystallography, mount a suitable single crystal and collect diffraction data using an Xray diffractometer. Solve and refine the structure to determine atomic coordinates and bonding arrangements.[24]
 - For NMR, acquire solid-state ¹³C NMR spectra using techniques like cross-polarization magic-angle spinning (CP-MAS) to analyze the local chemical environment of the carbon atoms in the citrate ligands, providing insights into their coordination with bismuth.[24]
- 5.2 Determination of Minimum Inhibitory Concentration (MIC)
- Methodology: The agar dilution method or a broth dilution assay is used to determine the MIC of BPTC against bacteria like H. pylori or C. difficile.
- Protocol Outline (Broth Dilution):
 - Prepare a stock solution of the bismuth compound and perform serial dilutions in a suitable liquid growth medium (e.g., Brain Heart Infusion broth) in a series of test tubes.
 [15]
 - Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
 - Inoculate each tube containing the diluted compound with a standardized volume of the bacterial suspension. Include a positive control tube (broth with bacteria, no compound) and a negative control tube (broth only).[15]



- Incubate the tubes under appropriate conditions (e.g., anaerobically for C. difficile for 48 hours).[15]
- The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible bacterial growth.[15]

5.3 Assessment of Bismuth Internalization in Bacteria

- Methodology: Transmission Electron Microscopy (TEM) combined with Energy Dispersive Xray Spectroscopy (EDS) is used to visualize the uptake of bismuth by bacterial cells.
- Protocol Outline:
 - Culture the target bacteria (e.g., C. difficile) in a liquid medium containing a sub-lethal concentration of the bismuth compound.
 - Harvest the bacterial cells by centrifugation and fix them using glutaraldehyde and paraformaldehyde.
 - Post-fix with osmium tetroxide, dehydrate with ethanol, and embed the cells in resin.
 - Cut ultra-thin sections of the embedded cells and mount them on a TEM grid.
 - Examine the sections under a TEM to observe cellular morphology and identify any electron-dense deposits.[16]
 - Use an EDS detector to perform X-ray microanalysis on the electron-dense areas to confirm the presence of elemental bismuth.[15][16]

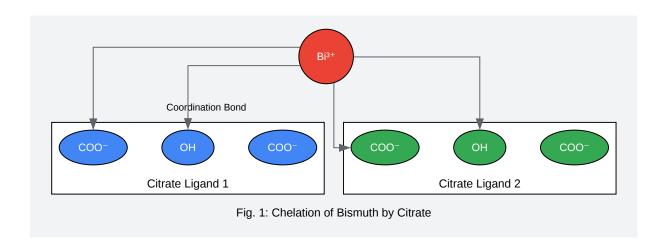
5.4 Quantification of Bismuth in Biological Samples

- Methodology: Electrothermal Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive methods for determining the concentration of elemental bismuth in tissues, blood, or urine.
- Protocol Outline (AAS):



- Collect biological samples (e.g., blood, kidney, liver tissue) from subjects administered a bismuth compound.[25][26]
- Digest the samples using a strong acid mixture (e.g., nitric acid) to break down the organic matrix and solubilize the bismuth.
- Dilute the digested sample to an appropriate concentration with deionized water.
- Analyze the sample using a graphite furnace atomic absorption spectrometer, which
 measures the absorption of light by atomized bismuth at a characteristic wavelength.
- Quantify the bismuth concentration by comparing the sample's absorbance to a calibration curve prepared from standard solutions of known bismuth concentrations.[25][26]

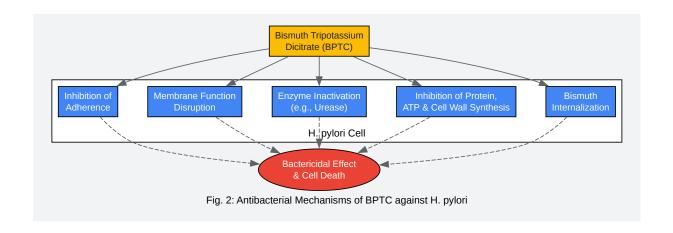
Visualizations: Pathways and Workflows



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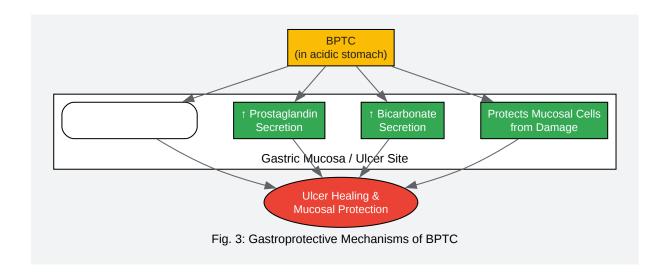
Caption: Chelation of a central Bismuth(III) ion by multidentate citrate ligands.





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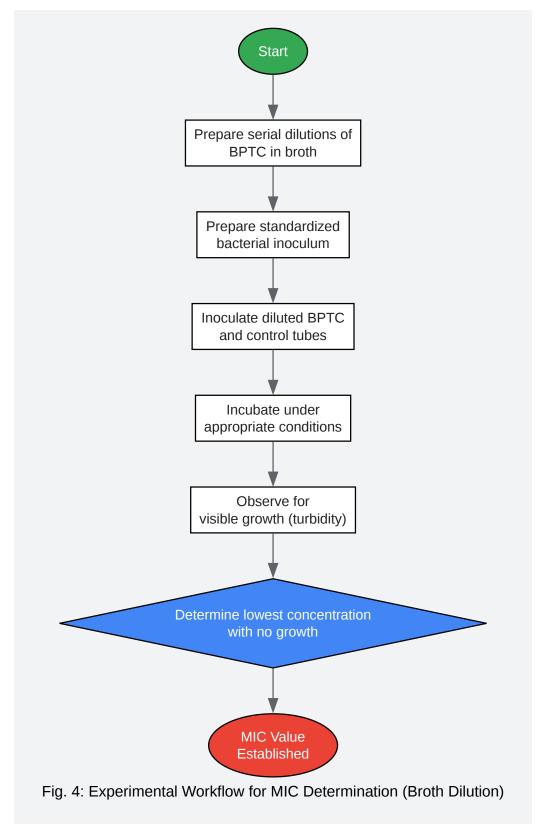
Caption: Multifactorial antibacterial mechanisms of BPTC against H. pylori.



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Caption: Gastroprotective and ulcer healing pathways initiated by BPTC.





Caption: A typical experimental workflow for determining Minimum Inhibitory Concentration.

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